
Cefathiamidine
Overview
Description
Cefathiamidine is a first-generation cephalosporin antibiotic that was discovered in 1974. It is primarily used to treat infections caused by susceptible bacteria. This compound has been approved by the China Food and Drug Administration for use in both adults and children .
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of cefathiamidine involves several steps, starting with the synthesis of this compound acid. One method includes the silanization of 7-aminocephalosporanic acid using bis(trimethylsilyl)acetamide at room temperature . Another method involves the reaction of 7-bromoacetyl aminocephalosporanic acid with N,N-diisopropyl thiourea in a single solvent .
Industrial Production Methods
Industrial production of this compound can be achieved through an enzymatic approach. This method uses penicillin acylase to catalyze the synthesis of N-bromoacetyl-7-aminocephalosporanic acid, a key intermediate in the production of this compound . This process is conducted in a fully aqueous medium, making it a green and efficient method.
Chemical Reactions Analysis
Types of Reactions
Cefathiamidine undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired product and the specific reaction being conducted.
Major Products
The major products formed from these reactions include various derivatives of this compound, which can have different pharmacological properties and applications.
Scientific Research Applications
Population Pharmacokinetic Studies
A population pharmacokinetic study was conducted to optimize dosing regimens for cefathiamidine in pediatric patients. Blood samples were collected from children treated with this compound, and concentrations were analyzed using high-performance liquid chromatography coupled with tandem mass spectrometry. The study aimed to determine appropriate dosages that would ensure therapeutic effectiveness without causing toxicity .
Key Findings:
- The pharmacokinetic parameters were modeled using NONMEM software, which allowed for the estimation of inter-individual variability.
- The study revealed that this compound is frequently utilized as empirical antimicrobial therapy in children with augmented renal clearance (ARC), necessitating careful dosing adjustments to avoid subtherapeutic levels .
Treatment of Infections
This compound is widely used in clinical settings for treating various infections. A retrospective cohort study highlighted its effectiveness in managing infections in pediatric patients, demonstrating significant clinical outcomes when appropriately dosed .
Common Indications:
- Respiratory tract infections
- Urinary tract infections
- Skin and soft tissue infections
- Sepsis management
Pediatric Use
In a study focusing on infants with ARC, this compound was administered as empirical therapy. The pharmacokinetic analysis indicated that infants required specific dosing adjustments to achieve optimal drug exposure. The study emphasized the importance of individualized therapy to enhance treatment outcomes .
Case Study Summary:
Study Focus | Population | Key Findings |
---|---|---|
Pediatric Infections | Infants with ARC | Required tailored dosing for effective treatment |
Efficacy in Gynecologic Surgery
This compound has also been evaluated in the context of gynecologic oncology surgeries. It was part of a regimen aimed at reducing postoperative infection rates. While specific data on this compound's role in this setting were limited, its inclusion in antibiotic prophylaxis protocols reflects its broad utility .
Mechanism of Action
Cefathiamidine exerts its effects by interfering with the synthesis of the bacterial cell wall, which is crucial for bacterial survival. It binds to penicillin-binding proteins located inside the bacterial cell wall, inhibiting the final transpeptidation step of peptidoglycan synthesis . This leads to the weakening of the cell wall and ultimately the death of the bacterial cell.
Comparison with Similar Compounds
Cefathiamidine is similar to other first-generation cephalosporins, such as cephalothin and cephaloridine. it has unique properties that make it particularly effective against certain bacterial strains. For example, this compound has been shown to have a broader spectrum of activity and better pharmacokinetic properties compared to some other cephalosporins .
List of Similar Compounds
- Cephalothin
- Cephaloridine
- Cephalexin
- Cefazolin
This compound stands out due to its unique combination of efficacy, safety, and pharmacokinetic profile, making it a valuable antibiotic in the treatment of bacterial infections.
Biological Activity
Cefathiamidine is a first-generation cephalosporin antibiotic primarily used for treating infections caused by susceptible bacteria. Its pharmacological profile, including its biological activity, pharmacokinetics, and clinical efficacy, has been the subject of various studies. This article synthesizes current knowledge regarding the biological activity of this compound, supported by data tables and relevant research findings.
Overview of this compound
This compound is characterized by its broad-spectrum antibacterial activity, particularly against Gram-positive cocci. It is administered parenterally due to poor oral absorption and is primarily excreted unchanged via the kidneys. The drug's protein binding capacity is approximately 23%, and it does not penetrate the blood-brain barrier effectively .
Population Pharmacokinetic Studies
Recent studies have focused on understanding this compound's pharmacokinetics in pediatric populations, particularly infants with Augmented Renal Clearance (ARC). A significant study analyzed the pharmacokinetics in 20 infants, revealing a one-compartment model best fit for the data collected. Key pharmacokinetic parameters are summarized in the table below:
Parameter | Value (L/h/kg) | Range (L/h/kg) |
---|---|---|
Clearance (CL) | 0.22 | 0.09 – 0.29 |
Volume of Distribution (V) | 0.34 | 0.24 – 0.41 |
Monte Carlo simulations indicated that dosing regimens of 100 mg/kg/day every 12 hours, or more frequent dosing, were necessary to achieve therapeutic levels against specific pathogens .
Antibacterial Activity
This compound exhibits significant antibacterial activity against various Gram-positive bacteria. A notable study evaluated its effectiveness when combined with other antimicrobial agents against Gram-positive cocci, demonstrating enhanced efficacy in certain combinations . The following table summarizes the minimum inhibitory concentrations (MICs) for this compound against selected bacteria:
Bacteria | MIC (mg/L) |
---|---|
Streptococcus pneumoniae | 0.25 |
Staphylococcus aureus (MSSA) | 0.5 |
Enterococcus faecalis | 1 |
Case Studies and Clinical Applications
This compound has been widely used in clinical settings for treating infections in children, especially those with hematologic diseases. A population pharmacokinetic study involving children aged 2 to 11 years indicated that body weight significantly influenced drug clearance, necessitating weight-based dosing adjustments to avoid underdosing .
In a clinical context, this compound has shown efficacy in treating infections caused by Haemophilus influenzae, with recommended dosing regimens established based on pharmacokinetic modeling to optimize therapeutic outcomes .
Q & A
Basic Research Questions
Q. What are the key physicochemical properties of cefathiamidine, and how do they influence experimental design?
this compound is a first-generation cephalosporin with the chemical formula C₁₉H₂₈N₄O₆S₂ (molecular weight: 472.58). Its high water solubility (>97% purity) and instability in organic solvents like acetone necessitate storage at 2–8°C in dry, light-protected conditions . These properties dictate experimental protocols:
- Sample preparation : Use aqueous buffers (pH 6.0–7.0) to maintain stability.
- Analytical methods : Prioritize reverse-phase HPLC or UPLC-MS/MS due to polar functional groups .
Q. What validated analytical methods are recommended for quantifying this compound in biological matrices?
The gold standard is UPLC-MS/MS with a C18 column (e.g., Waters ACQUITY UPLC® BEH C18), mobile phase (water:methanol, 0.4 mL/min), and electrospray ionization (ESI) in positive mode. Key parameters:
- Lower limit of quantification (LLOQ) : 30 ng/mL .
- Internal standard : Ceftiofur (transition m/z 524.3+ → 241.4+) .
- Calibration range : 30–10,000 ng/mL with <5% inter-/intraday variability .
Q. How does this compound’s mechanism of action guide susceptibility testing protocols?
this compound inhibits bacterial cell wall synthesis by binding to penicillin-binding proteins (PBPs). Standardized protocols include:
- Broth microdilution : MIC determination for Gram-positive pathogens (e.g., S. pneumoniae: MIC₉₀ = 0.25 mg/L) .
- Time-kill assays : Monitor bactericidal activity at 2× MIC over 24 hours .
Advanced Research Questions
Q. How to design a population pharmacokinetic (PK) study for this compound in pediatric populations?
- Cohort selection : Include children aged 2–12 years with hematologic malignancies (n ≥ 50) to account for hyperfiltration .
- Sampling : Sparse sampling (2 samples/patient) at endpoints (e.g., end of infusion, 8–12h post-dose) .
- Modeling : Use NONMEM for a two-compartment model with first-order elimination. Covariates like body weight (allometric scaling: CL ∝ weight⁰.⁷⁵) must be integrated .
Q. How to resolve contradictions in PK parameters between infant and pediatric studies?
Infants exhibit one-compartment kinetics (CL = 0.45 L/h/kg) due to immature renal function, while children show two-compartment behavior (CL = 1.2 L/h/kg) . Methodological adjustments:
- Covariate analysis : Include serum creatinine and body surface area.
- Monte Carlo simulations : Optimize dosing for target attainment (e.g., 100 mg/kg/day q6h for H. influenzae vs. q12h for S. aureus) .
Q. What strategies mitigate adverse drug reactions (ADRs) like thrombocytopenia in clinical trials?
- Pharmacovigilance integration : Monitor platelet counts pre-/post-infusion (baseline, days 3, 7).
- PK/PD correlation : Adjust dosing if free drug concentrations exceed 80 μg/mL (linked to ADR risk) .
- Alternative regimens : Combine with Acitretin for psoriasis patients to reduce cumulative exposure .
Q. How to validate this compound’s efficacy against emerging resistant strains?
- Genomic profiling : Identify β-lactamase genes (e.g., blaZ, mecA) in clinical isolates.
- Checkerboard assays : Test synergy with β-lactamase inhibitors (e.g., clavulanic acid) .
- In vivo models : Use neutropenic murine thigh infection models with humanized dosing .
Q. Data Analysis & Methodological Challenges
Q. How to address variability in protein-binding assays for this compound?
Reported protein binding is 23% but varies with albumin levels. Standardize methods:
- Ultrafiltration : Centrifuge plasma at 1,500×g (30 min, 37°C) .
- Correction factors : Adjust for renal clearance (90% excreted unchanged) in PK models .
Q. Best practices for meta-analysis of this compound’s clinical trial data?
Properties
IUPAC Name |
3-(acetyloxymethyl)-7-[[2-[N,N'-di(propan-2-yl)carbamimidoyl]sulfanylacetyl]amino]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H28N4O6S2/c1-9(2)20-19(21-10(3)4)31-8-13(25)22-14-16(26)23-15(18(27)28)12(6-29-11(5)24)7-30-17(14)23/h9-10,14,17H,6-8H2,1-5H3,(H,20,21)(H,22,25)(H,27,28) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JYXACOFERDBGGQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC(=NC(C)C)SCC(=O)NC1C2N(C1=O)C(=C(CS2)COC(=O)C)C(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H28N4O6S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60954696 | |
Record name | 3-[(Acetyloxy)methyl]-7-[(2-{[N,N'-di(propan-2-yl)carbamimidoyl]sulfanyl}-1-hydroxyethylidene)amino]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60954696 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
472.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
33075-00-2 | |
Record name | 3-[(Acetyloxy)methyl]-7-[(2-{[N,N'-di(propan-2-yl)carbamimidoyl]sulfanyl}-1-hydroxyethylidene)amino]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60954696 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.